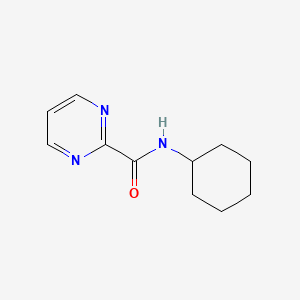

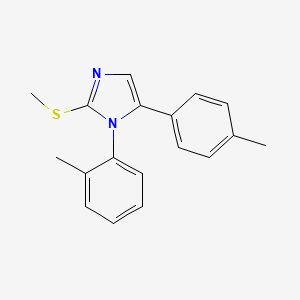

N-cyclohexylpyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

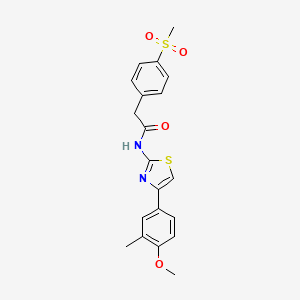

N-cyclohexylpyrimidine-2-carboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancers. CX-4945 is a selective inhibitor of protein kinase CK2, which is a serine-threonine kinase that plays a critical role in regulating cell growth, proliferation, and survival.

Applications De Recherche Scientifique

Antitumor Activity

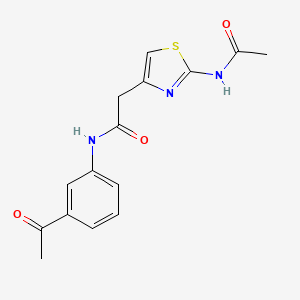

N-cyclohexylpyrimidine-2-carboxamide derivatives have shown potential in the field of oncology. Studies on similar compounds, like N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide, have demonstrated potent antitumor activity in preclinical assays. These compounds are identified as potent inhibitors of Src/Abl kinase, with excellent antiproliferative activity against hematological and solid tumor cell lines. Such derivatives have shown promising results in vivo, including complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity at multiple dose levels (Lombardo et al., 2004).

HIV Integrase Inhibitors

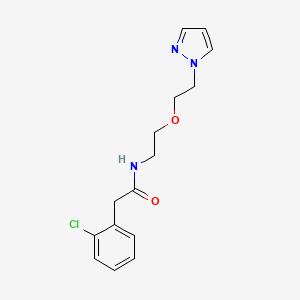

Compounds in the dihydroxypyrimidine carboxamide family, which are structurally related to this compound, have been identified as potent and selective HIV integrase inhibitors. These compounds show robust inhibitory activity against HIV-integrase-catalyzed strand transfer processes. They have favorable pharmacokinetic properties in preclinical species, indicating potential as clinically useful antiviral agents (Pace et al., 2007).

Antimycobacterial Agents

Research on indole-2-carboxamides, which share a similar chemical framework with this compound, reveals promising antimycobacterial properties. These compounds, identified through phenotypic screening against mycobacteria, have shown effectiveness against Mycobacterium tuberculosis (Mtb), including strains resistant to standard tuberculosis drugs. Despite challenges in solubility, these derivatives have favorable oral pharmacokinetic properties and in vivo efficacy, making them an exciting new class of antituberculosis agents (Kondreddi et al., 2013).

Synthesis and Chemical Reactions

This compound derivatives have been explored for their synthesis and chemical reaction properties. Studies have shown that treatment of cyclohexanone-2-carboxamide with cyclic ketones can yield oxazine derivatives and substituted 2-spiropyrimidin-4-ones. These compounds undergo formylation or electrophilic rearrangement under specific conditions, highlighting their versatility in organic synthesis (Markov et al., 2013).

Propriétés

IUPAC Name |

N-cyclohexylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSLMQJRPBLXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2935705.png)

![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)